(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride typically involves the reaction of ®-2-aminopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or dichloromethane.
Deprotection Reactions: Trifluoroacetic acid is commonly used for deprotection, often in a solvent like dichloromethane.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The primary function of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is to protect the amine group during chemical reactions. The BOC group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This protection is crucial in multi-step syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
R-1-N-BOC-1,2-diaminopropane: Similar in structure but without the hydrochloride component.
tert-Butyl (2-aminopropyl)carbamate: Another protecting group for amines, differing slightly in its chemical structure.
Uniqueness
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .
Biological Activity
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group, which is known for its role in modulating biological activity. The molecular formula is C7H16ClN1O2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as a ligand for various biological targets, modulating their functions and leading to diverse biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.
Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have revealed that the compound can induce apoptosis in cancer cell lines. For example, in human lung cancer cells, concentrations above 50 µM led to significant cell death.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 45 |
HeLa (Cervical Cancer) | 60 |
MCF-7 (Breast Cancer) | 55 |
Case Studies
- Anticancer Activity : A study conducted on A549 lung cancer cells indicated that treatment with this compound resulted in G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Research exploring the neuroprotective properties of the compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Anti-inflammatory Properties : In vitro studies demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Research Findings
1. Structure-Activity Relationship (SAR) : Investigations into the SAR of similar carbamate derivatives have provided insights into optimizing the biological activity of this compound. Modifications to the tert-butyl group have been shown to enhance potency against specific targets.
2. Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as an oral therapeutic agent.
3. Toxicological Profile : Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, supporting its safety for potential clinical applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQBPNSELZLGM-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.